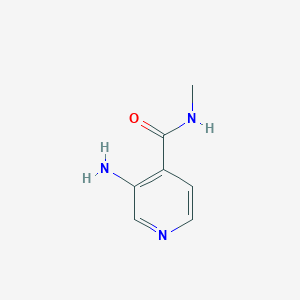
3-Amino-N-methylisonicotinamide
Overview
Description
3-Amino-N-methylisonicotinamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-N-methylisonicotinamide (3-AMINA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article explores its biological activity, supported by various research findings, case studies, and data tables.
Overview of Biological Activity
3-AMINA is structurally related to nicotinamide and is involved in several metabolic pathways. Research indicates that compounds like 3-AMINA can influence cellular metabolism, potentially through mechanisms involving nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide and related compounds.
- Methylation Pathways : NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM), which can further be oxidized into other metabolites. This pathway is significant for regulating NAD+ levels within cells, which are vital for various metabolic processes .
- Neuroprotective Effects : Studies have shown that MNAM can protect neuroblastoma cells from toxicity induced by complex I inhibitors, suggesting that 3-AMINA may have neuroprotective properties as well .
- Metabolic Regulation : The compound has been implicated in the regulation of metabolic pathways in adipose tissue and liver cells, indicating its potential role in energy metabolism and fat storage .
Case Study: Dysfunctional Nicotinamide Metabolism
A notable case study focused on a 20-year-old male with an undiagnosed neurodegenerative disease highlighted the importance of nicotinamide metabolism. The patient exhibited altered levels of metabolites related to nicotinamide metabolism, including MNAM. Following a nicotinamide challenge, changes in plasma concentrations suggested that the patient could synthesize NAD(H) via this pathway, underscoring the relevance of compounds like 3-AMINA in metabolic health .
Research Findings
Recent studies have elucidated various aspects of the biological activity of 3-AMINA and its metabolites:
- Plasma Concentrations : Changes in plasma concentrations of amino acid-related compounds were observed in patients with systemic sclerosis (SSc), linking alterations in metabolism to disease presentations. Notably, elevated levels of methylnicotinamide were noted, indicating its potential role as a biomarker for metabolic dysfunction .
- Growth Outcomes : Another study identified urinary N-methylnicotinamide as a promising biomarker for predicting growth outcomes in undernourished children, suggesting that it may play a role in metabolic adaptation during critical growth periods .
Table 1: Summary of Biological Activities and Mechanisms
| Activity | Mechanism Description |
|---|---|
| Methylation | Catalyzed by NNMT leading to MNAM production |
| Neuroprotection | Protects cells from toxins affecting mitochondrial function |
| Metabolic Regulation | Influences NAD+ levels and energy metabolism pathways |
| Biomarker Potential | Elevated levels observed in metabolic disorders and associated with growth outcomes |
Table 2: Case Study Findings on Nicotinamide Metabolism
| Parameter | Baseline Level | Post-Challenge Level | Normal Range |
|---|---|---|---|
| Hypoxanthine | Above 97.5th | Normal | Normal |
| Xanthine | 47th percentile | 19th percentile | Normal |
Properties
IUPAC Name |
3-amino-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,8H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHWWDDKIEIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














